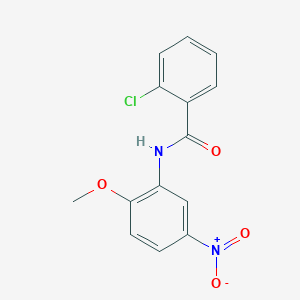

2-chloro-N-(2-methoxy-5-nitrophenyl)benzamide

Descripción

2-cloro-N-(2-metoxi-5-nitrofenil)benzamida es un compuesto orgánico con la fórmula molecular C14H11ClN2O4. Es un derivado de la benzamida caracterizado por la presencia de un grupo cloro, un grupo metoxi y un grupo nitro en sus anillos aromáticos.

Propiedades

Fórmula molecular |

C14H11ClN2O4 |

|---|---|

Peso molecular |

306.70 g/mol |

Nombre IUPAC |

2-chloro-N-(2-methoxy-5-nitrophenyl)benzamide |

InChI |

InChI=1S/C14H11ClN2O4/c1-21-13-7-6-9(17(19)20)8-12(13)16-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,16,18) |

Clave InChI |

RRYPOIBRJRMEAG-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 2-cloro-N-(2-metoxi-5-nitrofenil)benzamida generalmente implica los siguientes pasos:

Metoxilación: El grupo metoxi se introduce a través de una reacción de sustitución nucleofílica, a menudo utilizando metanol como nucleófilo.

Cloración: El grupo cloro se introduce mediante sustitución aromática electrofílica, utilizando gas cloro o un agente clorante como el cloruro de tionilo.

Amidación: El paso final implica la formación del enlace amida, que generalmente se logra haciendo reaccionar el compuesto aromático sustituido con cloruro de benzoílo en presencia de una base como la piridina.

Métodos de Producción Industrial

La producción industrial de 2-cloro-N-(2-metoxi-5-nitrofenil)benzamida sigue rutas sintéticas similares, pero a mayor escala. Las reacciones se llevan a cabo en reactores grandes con control preciso de la temperatura, la presión y el tiempo de reacción para asegurar un alto rendimiento y pureza. Los catalizadores y los solventes a menudo se reciclan para minimizar los residuos y reducir los costos de producción.

Análisis De Reacciones Químicas

Tipos de Reacciones

2-cloro-N-(2-metoxi-5-nitrofenil)benzamida sufre varias reacciones químicas, incluyendo:

Oxidación: El grupo nitro se puede reducir a un grupo amina utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.

Reducción: El compuesto puede sufrir reacciones de reducción, particularmente en el grupo nitro, para formar aminas correspondientes.

Sustitución: El grupo cloro se puede sustituir por nucleófilos como aminas o tioles mediante sustitución aromática nucleofílica.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno o permanganato de potasio en condiciones ácidas o básicas.

Reducción: Gas hidrógeno con paladio sobre carbón (Pd/C) o borohidruro de sodio.

Sustitución: Metóxido de sodio o etóxido de sodio en metanol o etanol.

Principales Productos Formados

Oxidación: Formación de derivados del nitrobenceno.

Reducción: Formación de derivados de la anilina.

Sustitución: Formación de benzamidas sustituidas con diversos grupos funcionales.

Aplicaciones Científicas De Investigación

2-cloro-N-(2-metoxi-5-nitrofenil)benzamida tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Biología: Se investiga por su potencial como inhibidor enzimático o como ligando en ensayos bioquímicos.

Medicina: Se explora por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y antimicrobianas.

Industria: Se utiliza en el desarrollo de productos químicos especiales y materiales con propiedades específicas.

Mecanismo De Acción

El mecanismo de acción de 2-cloro-N-(2-metoxi-5-nitrofenil)benzamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o sitios alostéricos, bloqueando así el acceso del sustrato o alterando la conformación de la enzima. Los grupos nitro y cloro juegan un papel crucial en su afinidad de unión y especificidad.

Comparación Con Compuestos Similares

Compuestos Similares

- 5-cloro-2-metoxi-N-(4-nitrofenil)benzamida

- 3-cloro-4-metoxi-N-(3-nitrofenil)benzamida

- 4-cloro-N-(3-nitrofenil)benzamida

Singularidad

2-cloro-N-(2-metoxi-5-nitrofenil)benzamida es única debido a su patrón de sustitución específico, que le confiere propiedades químicas y biológicas distintas. La presencia de grupos tanto donantes de electrones (metoxi) como aceptores de electrones (nitro y cloro) en los anillos aromáticos influye en su reactividad e interacción con los objetivos biológicos, lo que lo convierte en un compuesto valioso para diversas aplicaciones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.